Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

説明

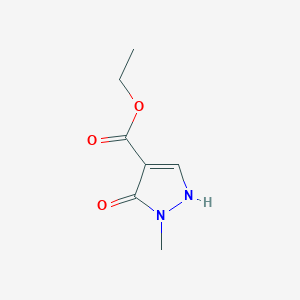

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with the molecular formula C7H10N2O3. This compound is part of the broader class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization of the intermediate hydrazones . Another approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of amides or other ester derivatives.

科学的研究の応用

Pharmaceutical Applications

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are particularly significant in developing drugs targeting inflammatory and metabolic disorders. The compound's structure allows it to interact effectively with biological targets, making it a valuable asset in drug formulation.

Key Pharmaceutical Uses:

- Anti-inflammatory agents: The compound is utilized in synthesizing drugs that alleviate inflammation.

- Metabolic disorder treatments: It plays a role in developing medications for conditions such as diabetes and obesity.

Agricultural Chemistry

In agricultural chemistry, this compound is primarily used as a precursor in the synthesis of agrochemicals, including fungicides and herbicides. These applications enhance crop protection and yield.

Key Agricultural Uses:

- Fungicides: The compound is integral to the production of fungicides that protect crops from fungal diseases.

- Herbicides: It is also used in formulating herbicides that control unwanted plant growth.

Analytical Chemistry

The compound is employed in analytical methods for detecting and quantifying pyrazole derivatives. This application is crucial for researchers involved in drug development and quality control processes.

Analytical Applications:

- Detection methods: Techniques such as chromatography utilize this compound to identify pyrazole derivatives in various samples.

- Quantification: It aids in determining the concentration of pyrazole compounds in pharmaceutical formulations.

Material Science

This compound exhibits unique properties that make it valuable in material science. It is used to develop novel materials, including polymers and coatings that require specific chemical stability and performance characteristics.

Material Science Applications:

- Polymer development: The compound contributes to creating polymers with enhanced durability and chemical resistance.

- Coatings: Its properties allow for the formulation of coatings that provide protective barriers against environmental factors.

Biochemical Research

In biochemical research, the compound is utilized to investigate enzyme inhibition and metabolic pathways. This research provides insights into biological processes and potential therapeutic targets.

Biochemical Applications:

- Enzyme studies: this compound is used to explore how certain enzymes can be inhibited, which has implications for drug development.

- Metabolic pathway analysis: Researchers study how this compound affects various metabolic pathways, leading to potential therapeutic advancements.

Data Table: Summary of Applications

| Application Area | Specific Uses | Impact on Field |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory agents, metabolic disorder drugs | Development of effective treatments |

| Agricultural Chemistry | Fungicides, herbicides | Enhanced crop protection |

| Analytical Chemistry | Detection and quantification methods | Improved drug development processes |

| Material Science | Polymer and coating development | Creation of durable materials |

| Biochemical Research | Enzyme inhibition studies | Insights into therapeutic targets |

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Pharmaceutical Development : A study published in MDPI discusses how derivatives of this compound are synthesized for anti-inflammatory drugs, showcasing its importance in pharmaceutical research .

- Agricultural Chemistry : Research indicates that formulations containing this compound have significantly improved crop yields by effectively controlling fungal diseases .

- Analytical Methods : A study demonstrated the use of this compound in chromatography for detecting pyrazole derivatives, emphasizing its role in quality control .

作用機序

The mechanism of action of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

- Ethyl 5-amino-1-methylpyrazole-4-carboxylate

- Ethyl 5-hydroxy-1-phenylpyrazole-4-carboxylate

- Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and ester functional groups make it versatile for various chemical transformations and applications .

生物活性

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis and Characterization

This compound can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization steps. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.

- Anticancer Properties : this compound has shown promising results in inhibiting the growth of various cancer cell lines, including liver (HepG2), cervical (HeLa), and breast cancer cells (MDA-MB-231). In vitro studies have reported significant antiproliferative activity against these cancer types .

- Antioxidant Activity : The compound has demonstrated potential in scavenging free radicals, contributing to its protective effects against oxidative stress. This property may be beneficial in preventing cellular damage associated with various diseases .

The mechanism of action for this compound involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, modulating biological processes such as cell proliferation and apoptosis. Molecular docking studies have indicated promising interactions with enzymes involved in metabolic pathways, warranting further exploration in drug design .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Amino group instead of hydroxyl | Potential anti-inflammatory properties |

| Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate | Hydroxyl at position 3 | Different biological activity profile |

| Ethyl 4-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Hydroxyl at position 4 | May exhibit distinct pharmacological effects |

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited cell proliferation in HepG2 and HeLa cells by over 50%, while showing minimal toxicity to normal fibroblast cells .

- Antioxidant Studies : Research indicated that this compound exhibited significant antioxidant activity in various assays, suggesting its potential for therapeutic applications against oxidative stress-related diseases .

- Enzyme Inhibition : Molecular docking studies revealed that the compound interacts favorably with several enzymes, indicating its potential role as an inhibitor in specific metabolic pathways relevant to cancer progression .

特性

IUPAC Name |

ethyl 2-methyl-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-8-9(2)6(5)10/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKENTGBQCDMCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455345 | |

| Record name | Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-78-1 | |

| Record name | Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。